molecular formula C19H16O5 B12927022 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate

3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate

Cat. No.: B12927022
M. Wt: 324.3 g/mol
InChI Key: ARBUGCPMFVFHTN-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes. These compounds are known for their significant presence in natural products, pharmaceutical agents, and biologically relevant molecules . The structure of this compound includes a chromene ring, which is an oxygen-containing heterocycle, and a benzyl group with a methoxycarbonyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-chromenes, including 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate, typically involves cyclization reactions and late-stage functionalization of the parent chromene . One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, where aldehydes or ketones react with active methylene compounds in the presence of a base .

Industrial Production Methods

Industrial production of 2H-chromenes often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate involves its interaction with molecular targets and pathways. The chromene ring can interact with enzymes and receptors, modulating their activity . The benzyl group with the methoxycarbonyl substituent can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

(3-methoxycarbonylphenyl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H16O5/c1-22-18(20)15-7-4-5-13(9-15)11-24-19(21)16-10-14-6-2-3-8-17(14)23-12-16/h2-10H,11-12H2,1H3

InChI Key

ARBUGCPMFVFHTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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